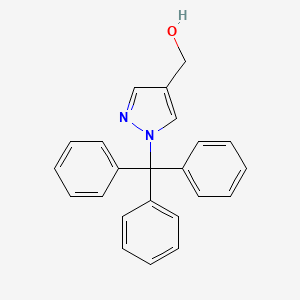

(1-Trityl-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

(1-Trityl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C23H20N2O It is characterized by a trityl group attached to a pyrazole ring, which is further connected to a methanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol typically involves the reaction of trityl chloride with 4-hydroxymethyl-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: SOCl2 in dichloromethane at room temperature.

Major Products:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

(1-Trityl-1H-pyrazol-4-yl)methanol is a chemical compound with several applications, primarily in scientific research, particularly in the development of inhibitors for various biological interactions.

Scientific Research Applications

This compound as a Menin-MLL Inhibitor

this compound, also known as compound 1 , has been identified as a valuable pharmacophore for menin-MLL inhibitors . Menin is a protein that interacts with MLL (mixed lineage leukemia) . This interaction is crucial in MLL leukemia, making it a target for therapeutic intervention .

- Binding and Inhibition: Compound 1 strongly binds to menin with a Kd value of 24 nM and potently inhibits the menin-MLL interaction with an IC50 value of 31 nM .

- Anti-Proliferative Effects: It effectively blocks the proliferation of MLL leukemia cells at submicromolar concentrations, with a GI50 value of 0.55 μM in MLL-AF9 cells .

- Selectivity Issues: Despite its potency, compound 1 has a low selectivity index (SI < 6), indicating potential off-target effects . It also suffers from metabolic instability, which limits its drug-like properties .

- Analogue Development: Researchers have developed analogues of compound 1 to improve its properties. For instance, substituting the R1 position with a 4-methyltriazole group (compound 9 ) enhances polarity . Although the in vitro inhibitory activity was not substantially improved, the new analogues exhibited potent inhibition of menin-MLL interactions, with IC50 values ranging from 25 to 45 nM .

ZW4864: A β-Catenin/BCL9 Inhibitor

In a study to find a small-molecule inhibitor for the β-catenin/BCL9 protein-protein interaction (PPI), a 1H-pyrazol was found to be the most suitable heterocycle .

- Inhibition of β-catenin/BCL9 PPI: Compound 15 (ZW4864 ) inhibited β-catenin/BCL9 PPI with a Ki of 0.76 μM and is 3.5-fold more potent than compound 7. The importance of the 1H-pyrazol group was demonstrated by analogues 17 and 18 , which displayed Ki values of 8.0 and 68 μM, being 10- and 89-fold less potent than ZW4864 , respectively .

Data Table: Menin-MLL Inhibitors

| Compound | Kd (nM) | IC50 (nM) | GI50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | 24 | 31 | 0.55 | <6 |

| 9 | N/A | 25-45 | 0.33 | N/A |

| 7 | N/A | N/A | 0.78 | 34 |

Case Studies

- Metabolic Stability Improvement: The introduction of a 4-methyltriazole substituent at the R1 position of compound 1 (resulting in compound 9 ) improved polarity and metabolic stability, which are critical for drug development .

- Cellular Permeability: Analogues with increased cellular permeability showed enhanced cell growth inhibition, indicating the importance of cellular uptake for effective drug action . For example, the cellular activity of R) **4-(**is almost 10-fold increased over R) **3-(**despite similar IC RS) 50values for these compounds .

- ZW4864 (15 ) as an orally bioavailable small-molecule inhibitor for the β-catenin/BCL9 protein-protein interaction .

Synthesis and Chemical Properties

While the primary application of this compound is in medicinal chemistry, its synthesis and chemical properties are also of interest .

- Synthesis: this compound can be synthesized from ethyl 1H-pyrazole-4-carboxylate . The process involves dissolving ethyl 1H-pyrazole-4-carboxylate in DMF (dimethylformamide) and reacting it with potassium .

- Alternative Synthesis: can be prepared in 4 steps from 1H-pyrazole-4-carbaldehyde, using trityl chloride and triethylamine in methylene chloride .

Data Table: Chemical Properties and Synthesis

| Property/Step | Description |

|---|---|

| Starting Material | Ethyl 1H-pyrazole-4-carboxylate, 1H-pyrazole-4-carbaldehyde |

| Reaction Conditions | DMF, potassium, triethylamine, methylene chloride |

| Intermediates | N/A |

| Purification | Flash silica gel chromatography, reverse-phase HPLC |

Mécanisme D'action

The mechanism of action of (1-Trityl-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. The methanol moiety can act as a hydrogen bond donor or acceptor, enhancing the compound’s interaction with target molecules.

Comparaison Avec Des Composés Similaires

(1H-pyrazol-4-yl)methanol: Lacks the trityl group, resulting in different steric and electronic properties.

(1-Isopropyl-1H-pyrazol-4-yl)methanol: Contains an isopropyl group instead of a trityl group, leading to variations in hydrophobicity and reactivity.

(1-Trityl-1H-pyrazol-4-yl)benzene: Similar structure but lacks the methanol moiety, affecting its solubility and reactivity.

Uniqueness: (1-Trityl-1H-pyrazol-4-yl)methanol is unique due to the presence of the trityl group, which imparts significant steric hindrance and influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Activité Biologique

(1-Trityl-1H-pyrazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

This compound is characterized by its pyrazole ring, which is known for its diverse biological activities. The trityl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

1. Inhibition of Menin–MLL Interaction

A significant study highlighted that this compound exhibits strong binding affinity to menin, with a dissociation constant () of 24 nM and an inhibitory concentration () of 31 nM against the menin–MLL interaction. This interaction is crucial in the context of MLL-rearranged leukemias, where the compound demonstrated growth inhibition (GI50 = 0.55 µM) in MLL-AF9 leukemia cells, indicating its potential as a therapeutic agent for this type of cancer .

2. Antitumor Activity

In vitro studies have shown that derivatives of this compound possess significant anti-proliferative effects against various cancer cell lines. For example, compounds derived from this scaffold were evaluated against A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) cell lines, with some exhibiting values as low as 0.054 µM, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazole ring affect biological activity:

Case Study: MDA-MB-231 Breast Cancer Cells

In studies involving breast cancer cell lines such as MDA-MB-231, treatment with varying concentrations of this compound derivatives resulted in significant reductions in cell viability, as assessed by crystal violet assays. The results indicated a dose-dependent response, underscoring the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic syndromes. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by derivatives has shown promise in treating conditions like type 2 diabetes and obesity by modulating cortisol levels .

Analyse Des Réactions Chimiques

Substitution Reactions at the Pyrazole Ring

The 4-position of the pyrazole ring undergoes palladium-catalyzed coupling reactions. A study demonstrated Buchwald-Hartwig amination using 4-bromo-1H-1-tritylpyrazole derivatives and secondary amines under microwave-assisted conditions :

| Substrate (X) | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Br | Pd(dba)₂ | L4 | Xylene | 90 | 24 | 60 |

| I | Pd(dba)₂ | L4 | Xylene | 90 | 24 | 48 |

| Cl | Pd(dba)₂ | L4 | Xylene | 90 | 24 | 40 |

-

Key Observations :

Bromination at the Pyrazole Ring

The 4-hydroxymethyl group can be brominated for further functionalization. A bromination protocol using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in tetrahydrofuran (THF) achieved 86% yield of 4-bromo-1-trityl-1H-pyrazole :

Reaction Conditions :

-

Substrate: (1-Trityl-1H-pyrazol-4-yl)methanol

-

Reagents: NBS (1.2 equiv), AIBN (0.1 equiv)

-

Solvent: THF, reflux, 12 h

-

Workup: Filtration and washing with cold MeOH

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures. A representative example :

| Substrate | Boronic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Benzene-1,4-diboronic | XPhos Pd G3 | THF/H₂O | 80 | 36 | 80 |

Deprotection of the Trityl Group

The trityl group is removed under acidic conditions to regenerate the free pyrazole-methanol. A protocol using trifluoroacetic acid (TFA) achieved quantitative deprotection :

Reaction Conditions :

-

Substrate: 1,4-bis(1-trityl-1H-pyrazol-4-yl)benzene

-

Reagents: TFA/CHCl₃/MeOH (1:1:0.25 v/v)

-

Temp: Reflux, 48 h

Functionalization of the Hydroxymethyl Group

The primary alcohol undergoes standard transformations:

-

Oxidation : Chromium-based oxidants convert the hydroxymethyl group to a carboxylic acid .

-

Esterification : Reaction with acyl chlorides in the presence of base yields esters .

Comparative Reactivity with Analogues

| Compound | Reactivity at 4-Position | Stability of Trityl Group |

|---|---|---|

| 1H-Pyrazole | High | N/A |

| 3-Methylpyrazole | Moderate | N/A |

| This compound | Moderate (steric hindrance) | Stable under basic conditions |

Propriétés

IUPAC Name |

(1-tritylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKSWZHEZLKIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443568 | |

| Record name | 1-trityl-4-hydroxymethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88529-69-5 | |

| Record name | 1-trityl-4-hydroxymethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.